3,5-Diisopropylaniline

CAS No.:

Cat. No.: VC13454690

Molecular Formula: C12H19N

Molecular Weight: 177.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N |

|---|---|

| Molecular Weight | 177.29 g/mol |

| IUPAC Name | 3,5-di(propan-2-yl)aniline |

| Standard InChI | InChI=1S/C12H19N/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,13H2,1-4H3 |

| Standard InChI Key | HGOAOVKVNRTSSQ-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=CC(=C1)N)C(C)C |

| Canonical SMILES | CC(C)C1=CC(=CC(=C1)N)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physical Properties

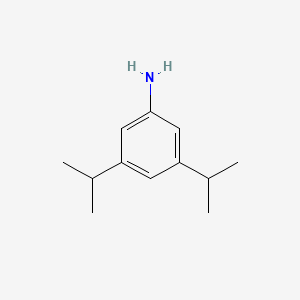

3,5-Diisopropylaniline has the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . Its structure (Figure 1) consists of a central aniline group flanked by isopropyl substituents, which impart significant steric hindrance.

Table 1: Physical and Thermodynamic Properties

Spectroscopic Data

-

¹H NMR: Peaks for aromatic protons appear at δ 6.5–7.0 ppm, while isopropyl methyl groups resonate at δ 1.2–1.4 ppm .

-

IR: N–H stretching at ~3400 cm⁻¹ and aromatic C–C vibrations at 1600–1450 cm⁻¹ .

Synthesis and Industrial Production

Alkylation of Aniline

The most common route involves Friedel-Crafts alkylation of aniline with propylene or isopropyl halides. A patented method for 2,6-diisopropylaniline (CAS 24544-04-5) uses supercritical propylene and homogeneous catalysts to enhance reaction rates and selectivity . While direct synthesis data for the 3,5-isomer is scarce, analogous conditions are inferred:

Reaction Scheme:

Key Parameters:

Challenges in Regioselectivity

Achieving the 3,5-substitution pattern is challenging due to competing para- and ortho-alkylation. Steric directing groups or zeolite catalysts may improve regioselectivity, though specific methodologies remain underdeveloped .

Applications in Research and Industry

Organic Synthesis

-

Ligand Design: The bulky isopropyl groups stabilize metal centers in coordination complexes. For example, palladium catalysts derived from 3,5-diisopropylaniline facilitate C–C coupling reactions .

-

Pharmaceutical Intermediates: Analogous diisopropylaniline derivatives are precursors to antifungal agents (e.g., 3,5-dinitrobenzoates) .

Material Science

-

Polymer Additives: Used to modify thermal stability and mechanical properties of polyurethanes .

-

Dye Synthesis: Electron-donating isopropyl groups enhance colorfastness in azo dyes .

| Hazard Category | Classification | Source |

|---|---|---|

| Aquatic Chronic Toxicity | Category 3 (Harmful) | |

| Skin Irritation | Category 2 |

Future Research Directions

-

Synthetic Optimization: Develop regioselective catalysts for scalable 3,5-diisopropylaniline production.

-

Toxicological Studies: Assess chronic exposure risks and ecotoxicological impacts.

-

Advanced Applications: Explore roles in asymmetric catalysis and bioactive molecule design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume